4-(4,6-Diphenoxy-1,3,5-triazin-2-yl)morpholine
Overview
Description
4-(4,6-Diphenoxy-1,3,5-triazin-2-yl)morpholine is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a morpholine ring attached to a triazine core, which is further substituted with diphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-diphenoxy-1,3,5-triazin-2-yl)morpholine typically involves the following steps:
Starting Material: The synthesis begins with 2,4,6-trichloro-1,3,5-triazine.
Substitution Reactions: The chlorine atoms in the triazine core are sequentially displaced by diphenoxy groups and morpholine. This can be achieved through nucleophilic substitution reactions.
Reaction Conditions: The reactions are usually carried out in the presence of a base, such as sodium carbonate, and a solvent, such as dioxane or tetrahydrofuran, at elevated temperatures (70-80°C) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Diphenoxy-1,3,5-triazin-2-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The triazine core can undergo further substitution reactions with nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium carbonate and solvents like dioxane or tetrahydrofuran are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazine derivatives.
Scientific Research Applications
4-(4,6-Diphenoxy-1,3,5-triazin-2-yl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4,6-diphenoxy-1,3,5-triazin-2-yl)morpholine involves its interaction with specific molecular targets and pathways:
Activation of Carboxylic Acids: The compound can activate carboxylic acids, facilitating the formation of amides and esters .
Nucleophilic Attack: The activated intermediates formed during these reactions are highly reactive and can undergo nucleophilic attack by amines, alcohols, or other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is similar in structure but contains methoxy groups instead of diphenoxy groups .
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol: This compound has a similar triazine core but different substituents .
Uniqueness
4-(4,6-Diphenoxy-1,3,5-triazin-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to activate carboxylic acids and participate in various chemical reactions makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
4-(4,6-diphenoxy-1,3,5-triazin-2-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-3-7-15(8-4-1)25-18-20-17(23-11-13-24-14-12-23)21-19(22-18)26-16-9-5-2-6-10-16/h1-10H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYJXFOORSDUFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OC3=CC=CC=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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